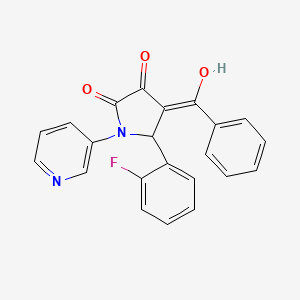![molecular formula C16H15ClN2O4 B11100806 4-chloro-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol](/img/structure/B11100806.png)
4-chloro-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-2-{[(2-HYDROXY-4-METHYLPHENYL)IMINO]METHYL}-3,5-DIMETHYL-6-NITROPHENOL is a complex organic compound with a unique structure that includes chloro, hydroxy, methyl, imino, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-{[(2-HYDROXY-4-METHYLPHENYL)IMINO]METHYL}-3,5-DIMETHYL-6-NITROPHENOL typically involves multiple steps, starting with the preparation of the core phenolic structure. Common synthetic routes include:
Nitration: Introduction of the nitro group into the phenolic ring using nitrating agents such as nitric acid.
Chlorination: Addition of the chloro group through chlorination reactions, often using reagents like thionyl chloride.
Imination: Formation of the imino group by reacting the phenolic compound with an amine or ammonia under specific conditions.
Methylation: Introduction of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-{[(2-HYDROXY-4-METHYLPHENYL)IMINO]METHYL}-3,5-DIMETHYL-6-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce quinones.
Scientific Research Applications
4-CHLORO-2-{[(2-HYDROXY-4-METHYLPHENYL)IMINO]METHYL}-3,5-DIMETHYL-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-{[(2-HYDROXY-4-METHYLPHENYL)IMINO]METHYL}-3,5-DIMETHYL-6-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-CHLORO-2-{[(2-HYDROXY-4-METHYLPHENYL)IMINO]METHYL}-3,5-DIMETHYL-6-NITROPHENOL can be compared with similar compounds such as:
4-CHLORO-2-{[(2-HYDROXY-4-METHYLPHENYL)IMINO]METHYL}-3,5-DIMETHYL-6-AMINOPHENOL: Similar structure but with an amino group instead of a nitro group.
4-CHLORO-2-{[(2-HYDROXY-4-METHYLPHENYL)IMINO]METHYL}-3,5-DIMETHYL-6-HYDROXYBENZENE: Similar structure but with a hydroxy group instead of a nitro group.
The uniqueness of 4-CHLORO-2-{[(2-HYDROXY-4-METHYLPHENYL)IMINO]METHYL}-3,5-DIMETHYL-6-NITROPHENOL lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClN2O4 |
|---|---|
Molecular Weight |
334.75 g/mol |
IUPAC Name |
4-chloro-2-[(2-hydroxy-4-methylphenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C16H15ClN2O4/c1-8-4-5-12(13(20)6-8)18-7-11-9(2)14(17)10(3)15(16(11)21)19(22)23/h4-7,20-21H,1-3H3 |
InChI Key |
WUVOJFUZOALKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=C(C(=C2O)[N+](=O)[O-])C)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B11100726.png)
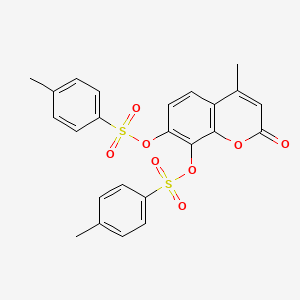
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-ethoxypropan-2-ol](/img/structure/B11100735.png)
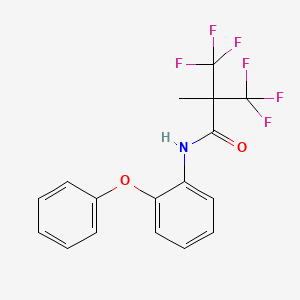
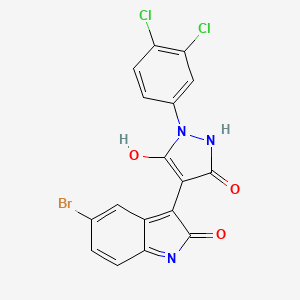
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11100750.png)
![4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B11100754.png)
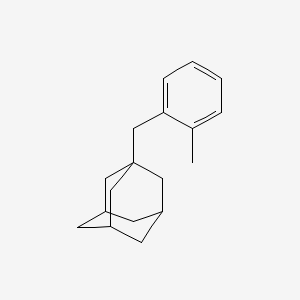
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11100763.png)
![2,2'-{(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B11100765.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11100774.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol](/img/structure/B11100778.png)
![Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11100783.png)
